Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H10INO2S |
|---|---|
Molecular Weight |
359.18 g/mol |
IUPAC Name |
ethyl 2-(2-iodophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10INO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
InChI Key |
GXVIFIMUQHOPPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Cyclization of α-Haloketones with Thiourea Derivatives
A general and traditional approach to synthesize ethyl 2-aminothiazole-4-carboxylate derivatives involves the cyclization of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. This method yields ethyl 2-aminothiazole-4-carboxylate, which can be further functionalized to introduce various substituents at the 2-position of the thiazole ring.
Procedure Summary : Ethyl bromopyruvate (2 equivalents) and thiourea (3 equivalents) are refluxed in ethanol for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, concentrated, and basified to pH 10 using 2 M sodium hydroxide, precipitating the product which is then recrystallized from ethanol. This yields ethyl 2-aminothiazole-4-carboxylate with approximately 70% yield and melting point around 175–177 °C.
Further Functionalization : The amino group at the 2-position can be converted to the 2-(2-iodophenyl) substituent through condensation with appropriate aldehydes or ketones. For example, reacting ethyl 2-aminothiazole-4-carboxylate with 2-iodobenzaldehyde in absolute ethanol under reflux with glacial acetic acid catalysis for 12 hours leads to the formation of the corresponding Schiff base intermediate, which upon further treatment yields the 2-(2-iodophenyl)thiazole derivative.
One-Pot Synthesis from β-Azido Disulfides and Carboxylic Acids or Anhydrides
A more recent and efficient synthetic route for 2,4-disubstituted thiazoles, including this compound, involves a one-pot procedure starting from β-azido disulfide derivatives and carboxylic acids or anhydrides.
-
Formation of Thiazoline Intermediate : β-Azido disulfides react with carboxylic acids or anhydrides in the presence of triphenylphosphine (PPh3), EDCI (a coupling reagent), and DIPEA (a base) in dichloromethane (DCM) at room temperature to form thiazoline intermediates.
Oxidative Dehydrogenation to Thiazole : The thiazoline intermediate is then oxidized to the aromatic thiazole using an oxidant system. The optimal oxidant system identified is bromotrichloromethane (BrCCl3) combined with 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) at room temperature, which affords good overall yields (up to 67%).
Optimization of Oxidants : Various oxidants were screened (see Table 1 below), with BrCCl3/DBU showing the best performance. Other oxidants like manganese dioxide, copper salts, N-bromosuccinimide (NBS), and carbon tetrabromide (CBr4) were ineffective or gave low yields.
| Entry | Oxidant(s) | Conditions | Yield (%) |
|---|---|---|---|
| 1 | MnO2 | 16 h, rt or reflux | <5 |
| 2 | CuBr2/DBU/HMTA | 16 h, rt or reflux | ND |
| 3 | BrCCl3/DBU (3/3 eq) | 3 h, rt | 8 |
| 4 | BrCCl3/DBU (8/4 eq) | 1 h, rt | 16 |
| 5 | BrCCl3/DBU (8/8 eq) | 0.5 h, rt | 50 |
| 6 | BrCCl3/DBU (8/12 eq) | 0.5 h, rt | 67 |
| 7 | BrCCl3/DBU (10/14 eq) | 0.5 h, rt | 49 |
| 8 | BrCCl3/DBU (10/16 eq) | 0.5 h, rt | 43 |
| 9 | NBS/DBU | 24 h, rt | ND |
| 10 | CBr4/DBU | 24 h, rt | ND |
ND = No desired product detected; rt = room temperature.
Substrate Scope : This method tolerates various aromatic carboxylic acids, including those with electron-withdrawing or electron-donating groups, such as 2-iodobenzoic acid, which is directly relevant for the synthesis of this compound. Both aromatic and aliphatic acids give good to excellent yields (56% to 75%). The position of substituents on the aromatic ring (e.g., ortho-iodo) has minimal effect on yield.
Use of Anhydrides : Acetic anhydride and other anhydrides can also be used in this one-pot reaction without the need for coupling reagents, yielding thiazole products in 66% to 74% yields.
Mechanistic Insights
The formation of the thiazole ring in the one-pot method proceeds via:
- Disulfide bond cleavage of β-azido disulfides to form β-azido thiolesters.
- Staudinger reduction of the azide to phosphinimine (aza-ylide).
- Intramolecular aza-Wittig reaction leading to thiazoline ring closure.
- Oxidative dehydrogenation of thiazoline to aromatic thiazole.
This mechanism ensures regioselective formation of the 2,4-disubstituted thiazole ring system, allowing for the incorporation of the 2-iodophenyl substituent at the 2-position when using 2-iodobenzoic acid or related derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The iodophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. This compound can modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-Thienyl)thiazole-4-carboxylate
- Ethyl 2-(2-Furyl)thiazole-4-carboxylate
- Ethyl 2-(2-Pyridyl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. The iodine atom enhances the compound’s ability to participate in various chemical reactions and increases its potential as a pharmacologically active molecule .
Biological Activity
Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research findings supported by data tables and case studies.
Chemical Structure and Properties
This compound is a thiazole derivative characterized by the presence of an iodine atom on the phenyl ring. The thiazole ring system is known for its role in various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structure contributes to its ability to interact with multiple biological targets.
Target Enzymes and Pathways
The compound primarily exerts its biological effects through interaction with specific enzymes involved in critical metabolic pathways. Notably, it inhibits the activity of UDP-N-acetylmuramate/L-alanine ligase, an enzyme essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it has been shown to modulate the activity of protein kinases, influencing cell proliferation and apoptosis.
Molecular Interactions
This compound binds to various biomolecules, forming stable complexes that lead to enzyme inhibition or activation. This compound has demonstrated the ability to inhibit key enzymes in glycolysis, such as hexokinase and pyruvate kinase, which reduces glycolytic activity and affects cellular metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit several bacterial strains by targeting their cell wall synthesis pathways. In vitro studies have confirmed its efficacy against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study conducted by the National Cancer Institute (NCI), various thiazole derivatives were tested against human tumor cell lines. This compound exhibited notable cytotoxicity with GI50 values comparable to established chemotherapeutic agents . The compound's mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.
Absorption and Distribution
This compound displays moderate solubility in organic solvents, which influences its absorption and distribution within biological systems. The compound can be actively transported across cell membranes via solute carrier transporters, facilitating its accumulation in specific cellular compartments.
Stability and Dosage Effects
Studies indicate that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Its effects are dose-dependent; lower doses have shown beneficial antimicrobial and antioxidant activities, while higher doses may lead to cytotoxic effects in certain cellular contexts.
Research Findings and Case Studies
Q & A
Q. Q1. What are the common synthetic routes for Ethyl 2-(2-Iodophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The compound is typically synthesized via a Hantzsch thiazole reaction. A standard protocol involves reacting ethyl acetoacetate with 2-iodobenzaldehyde and thiourea under acidic conditions (e.g., HCl or acetic acid). Key optimization parameters include:
- Temperature: Maintaining 80–100°C to balance reaction rate and side-product formation.
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst: Lewis acids like ZnCl₂ can enhance cyclization efficiency .
For scale-up, continuous flow reactors are recommended to improve reproducibility and purity .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR (¹H/¹³C): Verify substituent positions (e.g., iodophenyl proton signals at δ 7.3–8.1 ppm, thiazole ring carbons at ~160–170 ppm).
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ≈ 374.0 g/mol).
- X-ray Crystallography: Resolve stereochemistry and validate bond lengths/angles using SHELX programs for refinement .
Q. Q3. What in vitro assays are suitable for initial screening of its biological activity?
Methodological Answer:
- Antimicrobial Activity: Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values (µg/mL) .
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Test against targets like topoisomerase II via gel electrophoresis to assess DNA cleavage activity .
Advanced Research Questions
Q. Q4. How can structural modifications enhance the compound’s bioactivity, and what computational tools support SAR studies?
Methodological Answer:
- Derivatization: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve DNA intercalation. Replace the ethyl ester with methyl to alter pharmacokinetics .
- Computational Tools:
Q. Q5. How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time.
- Validate Mechanisms: Use orthogonal assays (e.g., fluorescence anisotropy for DNA binding, comet assays for genotoxicity) .
- Comparative Studies: Benchmark against analogs (e.g., 2,4-dichlorophenyl derivatives) to isolate iodine’s role in activity .
Q. Q6. What strategies are effective for elucidating the compound’s mechanism of action in anticancer studies?
Methodological Answer:
- Transcriptomic Profiling: RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2).
- Protein Interaction Studies: Co-immunoprecipitation (Co-IP) or SPR to detect binding partners (e.g., topoisomerase II) .
- In Vivo Validation: Use xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
Q. Q7. How can crystallographic data improve understanding of its reactivity and stability?
Methodological Answer:
Q. Q8. What advanced techniques quantify oxidative degradation products under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
